

5-Acetoxyindole: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

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Compound of Interest

Compound Name: 5-Acetoxyindole

Cat. No.: B1589323

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and structure elucidation of **5-acetoxyindole**. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this indole derivative.

Core Chemical Properties

5-Acetoxyindole, with the IUPAC name 1H-indol-5-yl acetate, is a solid, organic compound.^[1]
^[2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for laboratory and research applications.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO ₂	[1][2]
Molecular Weight	175.18 g/mol	[1][2]
CAS Number	5594-91-2	[1][2]
Appearance	Off-white to beige solid	
Melting Point	98-101 °C	
Boiling Point	339.1 °C (Predicted)	
Solubility	Slightly soluble in chloroform, DMSO, and methanol	
InChI	InChI=1S/C10H9NO2/c1-7(12)13-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3	[1][2]
InChIKey	QHPPUHQQLQSMHC-UHFFFAOYSA-N	[1][2]
Canonical SMILES	CC(=O)OC1=CC2=C(C=C1)N=C2	[1][2]

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structure of **5-acetoxyindole** is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, and together they offer unambiguous confirmation of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While a complete, assigned spectrum for **5-acetoxyindole** is not readily available in the reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the known structure and data from analogous indole derivatives.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl protons of the acetate group. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Public databases indicate the availability of ¹³C NMR data for **5-acetoxyindole**, which would be instrumental in confirming the carbon skeleton.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) data for **5-acetoxyindole** is noted in public chemical databases.[\[2\]](#) A typical mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO), resulting in a significant peak at m/z = 132, and other characteristic cleavages of the indole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-acetoxyindole** is expected to exhibit characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the ester carbonyl group, and C-O stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.

Experimental Protocols

Synthesis of 5-Acetoxyindole

A common and effective method for the synthesis of **5-acetoxyindole** is the acetylation of 5-hydroxyindole.[\[3\]](#) The following is a representative experimental protocol adapted from the synthesis of the analogous compound, 4-acetoxyindole.[\[4\]](#)

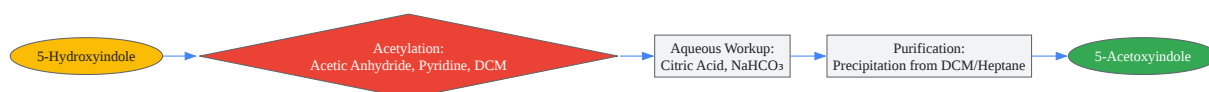
Materials:

- 5-Hydroxyindole
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)
- 20% Aqueous citric acid solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4)
- Heptane

Procedure:

- Under a nitrogen atmosphere, charge a reaction vessel with 5-hydroxyindole and dichloromethane.
- Cool the mixture to 0-5 °C.
- Add pyridine dropwise to the cooled solution.
- Slowly add acetic anhydride to the reaction mixture, maintaining the temperature between 0-5 °C.
- Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 20% aqueous citric acid solution and saturated sodium bicarbonate solution.
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

- Induce precipitation of the product by adding heptane and further removing the dichloromethane by distillation.
- Collect the solid product by filtration, wash with heptane, and dry under vacuum.

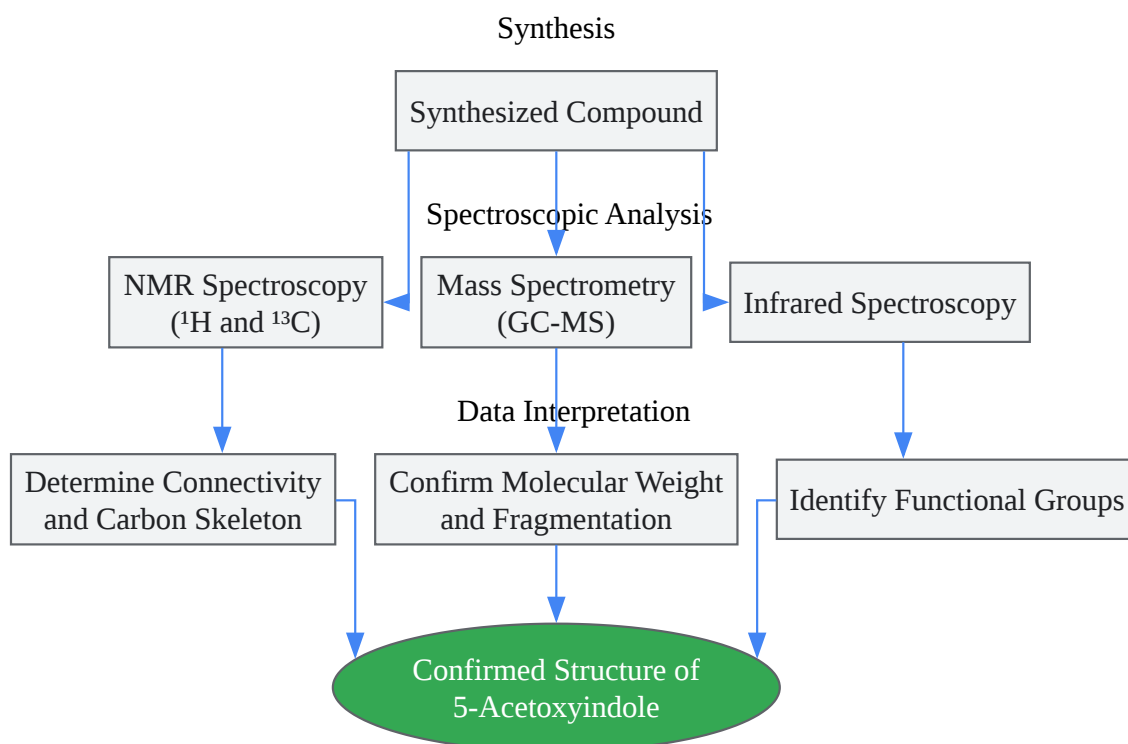


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A generalized workflow for the synthesis of **5-acetoxyindole**.

Structure Elucidation Workflow

The process of confirming the structure of a synthesized compound like **5-acetoxyindole** involves a logical sequence of analytical techniques.



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A logical workflow for the structure elucidation of **5-acetoxyindole**.

Note on X-ray Crystallography: While X-ray crystallography provides the most definitive three-dimensional structural information, no publicly available crystal structure data for **5-acetoxyindole** was found during the literature search for this guide.

Applications in Research and Development

5-Acetoxyindole serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The indole scaffold is a common motif in biologically active molecules, and the 5-acetoxy group provides a handle for further chemical modification, enabling the synthesis of a diverse range of compounds for drug discovery programs.^[1]

This technical guide serves as a comprehensive resource for understanding the fundamental chemical properties and the analytical processes involved in the structural confirmation of **5-acetoxyindole**. The provided data and protocols are intended to support the work of researchers and scientists in advancing chemical and pharmaceutical research.

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